2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine
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Overview
Description
2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine is a chemical compound with the molecular formula C13H10ClN3 It is characterized by the presence of a pyrrolopyridine core substituted with a chloro group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine typically involves the following steps:
Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyridine derivative and an amine.
Chlorination: Introduction of the chloro group at the desired position on the pyrrolopyridine ring can be accomplished using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Coupling with Aniline: The final step involves coupling the chlorinated pyrrolopyridine with aniline under conditions that facilitate the formation of the desired product. This can be done using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Biological Studies: The compound is used in studies related to cell signaling pathways and receptor interactions.
Materials Science: It is explored for its potential use in the development of organic electronic materials and as a precursor for advanced polymers.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways. This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors are used to prevent the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-1H-pyrrolo[2,3-b]pyridine
- 1-tert-butyl-3-((5-chloro-2-(chloromethyl)pyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- 2-((1H-pyrrolo[3,2-b]pyridin-5-yl)oxy)-4-(4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
Uniqueness
2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)benzenamine is unique due to its specific substitution pattern and the presence of both a pyrrolopyridine core and an aniline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(5-chloro-1H-pyrrolo[3,2-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-13-6-5-10-12(17-13)7-11(16-10)8-3-1-2-4-9(8)15/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTFIASRYOSMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(N2)C=CC(=N3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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